molecular formula C13H9ClN2O3 B14663357 2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate CAS No. 40953-82-0

2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate

Katalognummer: B14663357
CAS-Nummer: 40953-82-0
Molekulargewicht: 276.67 g/mol
InChI-Schlüssel: YEZJWPJNXYTCAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps might include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Cyclization: Formation of the phenazine ring system.

    Chlorination: Introduction of the chlorine atom.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction might yield amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or marker in biological studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenazine: The parent compound of the phenazine family.

    2-Chlorophenazine: A simpler chlorinated derivative.

    8-Methoxyphenazine: A simpler methoxylated derivative.

Uniqueness

2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate is unique due to the specific combination of chlorine, methoxy, and oxo functional groups, which can confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

40953-82-0

Molekularformel

C13H9ClN2O3

Molekulargewicht

276.67 g/mol

IUPAC-Name

2-chloro-8-methoxy-10-oxidophenazin-5-ium 5-oxide

InChI

InChI=1S/C13H9ClN2O3/c1-19-9-3-5-11-13(7-9)16(18)12-6-8(14)2-4-10(12)15(11)17/h2-7H,1H3

InChI-Schlüssel

YEZJWPJNXYTCAP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.